"4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine" properties
"4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine" properties
An In-Depth Technical Guide to 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine (CAS: 943752-32-7)
Abstract
This technical guide provides a comprehensive analysis of 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecule's architecture combines three key structural motifs: the piperazine ring, a privileged scaffold in drug discovery; strategic cis-dimethylation to enhance metabolic stability; and a fluorinated aminophenyl group, which offers a versatile handle for further modification while modulating physicochemical properties. This document details the compound's properties, outlines robust synthetic strategies with mechanistic insights, explores the rationale for its use in drug design, and provides exemplary protocols for its evaluation. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a high-value building block in the creation of novel therapeutic agents.
Physicochemical Properties and Identification
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine is a solid organic compound whose structure is confirmed by its unique identifiers.[1] The strategic placement of functional groups on the piperazine and phenyl rings makes it a valuable intermediate for creating diverse chemical libraries.
| Property | Value | Reference |
| CAS Number | 943752-32-7 | [2] |
| Molecular Formula | C₁₂H₁₈FN₃ | [2][3] |
| Molecular Weight | 223.29 g/mol | [1] |
| Canonical SMILES | C[C@H]1CN(CC)C2=C(C=C(C=C2)N)F | [1] |
| InChI Key | FKXNCZPJTRPOGY-DTORHVGOSA-N | [1][2] |
| Physical Form | Solid | [1] |
Synthesis and Mechanistic Rationale
The synthesis of the title compound is a multi-step process that can be logically divided into two primary stages: the formation of the chiral piperazine core and its subsequent coupling to the aromatic ring system.
Synthesis of the cis-2,6-Dimethylpiperazine Core
The selective synthesis of cis-2,6-dimethylpiperazine is critical, as stereochemistry can profoundly impact biological activity.[4] A well-established method involves the cyclization of diisopropanolamine in the presence of ammonia and a catalyst.[5][6]
Causality of Experimental Choice: The choice of an organic solvent, such as toluene or xylene, is a decisive factor for achieving high selectivity for the cis-isomer.[5][6] In aqueous or solvent-free systems, the formation of the thermodynamically more stable trans-isomer is often favored. The organic solvent environment kinetically favors the cyclization pathway leading to the cis product. Furthermore, the cis-isomer can often be purified to a high degree via crystallization from the reaction mixture.[6][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Coupling
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Reactant Preparation: To an oven-dried flask, add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃). [8]2. Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.
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Addition of Reagents: Add an appropriate aryl halide (e.g., 4-bromo-3-fluoroaniline or a protected variant) and cis-2,6-dimethylpiperazine to the flask, followed by an anhydrous solvent like toluene or dioxane. [8]4. Reaction: Heat the mixture to 80-110°C and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Rationale in Drug Discovery & Potential Applications
The molecular architecture of 4-(4-amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine is not arbitrary; each component serves a strategic purpose in the context of modern drug design.
The Piperazine Moiety as a Privileged Scaffold
Piperazine and its derivatives are among the most common heterocyclic rings found in FDA-approved drugs. [9][10]This prevalence is due to several factors:
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Physicochemical Properties: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, often improving aqueous solubility and allowing for salt formation.
-
Structural Versatility: The piperazine ring acts as a rigid and conformationally defined linker, capable of orienting different pharmacophoric groups in precise spatial arrangements to optimize binding with biological targets. [4]* Synthetic Accessibility: The piperazine core is readily modified at its nitrogen atoms, making it a key building block in combinatorial chemistry and lead optimization. [4][11]
Strategic Implications of Structural Features
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cis-2,6-Dimethylation: N-dealkylation is a common metabolic liability for many piperazine-containing drugs. The presence of the two methyl groups adjacent to the secondary nitrogen can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the compound's metabolic stability and half-life. [12]* 2-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry. [13][14]The fluorine atom on the phenyl ring can:
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Modulate pKa: Lower the basicity of the nearby aniline nitrogen.
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Enhance Binding Affinity: Participate in favorable interactions with protein targets.
-
Block Metabolism: Prevent oxidative metabolism at the ortho position, further improving the pharmacokinetic profile.
-
-
4-Amino Group: This primary amine serves as a crucial synthetic handle. It allows for straightforward derivatization into amides, sulfonamides, ureas, and other functional groups, enabling extensive exploration of the structure-activity relationship (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Targets & Research Areas
Based on the structural motifs present, this compound is a valuable intermediate for developing agents in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: Many antipsychotic and antidepressant drugs feature a phenylpiperazine core that interacts with dopamine and serotonin receptors. [9][15]* Oncology: The piperazine scaffold is integral to numerous kinase inhibitors used in cancer therapy. [10]Furthermore, fluorinated piperazine derivatives are being actively researched for the development of PET imaging probes for diagnostics. [16]* Pharmacokinetic Modulation: Some piperazine derivatives have been shown to inhibit efflux pumps like P-glycoprotein (P-gp), which is implicated in multi-drug resistance in cancer and can affect the bioavailability of other drugs. [17]
Experimental Protocols & Characterization
To assess the drug-like properties of derivatives made from this core, standardized in vitro assays are essential. The Caco-2 permeability assay is a cornerstone for predicting oral absorption. [18]
Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium. [18]It provides data on both passive diffusion and active transport.
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the formation of tight junctions. A high TEER value confirms the monolayer is intact.
-
Transport Study (A→B): The test compound is added to the apical (donor) compartment, which represents the intestinal lumen. Samples are taken from the basolateral (receiver) compartment, representing the bloodstream, at various time points.
-
Transport Study (B→A): In a separate set of wells, the compound is added to the basolateral compartment and samples are taken from the apical side to measure efflux.
-
Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. [18]An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein. [18]
Safety and Handling
While a comprehensive toxicological profile for this specific compound is not publicly available, standard laboratory safety practices for handling chemical intermediates should be strictly followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. [2]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry place. [2]The compound is classified as a combustible solid. [1]* Avoidance: Avoid contact with skin and eyes and the formation of dust. [2]
Conclusion
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine is a strategically designed chemical entity that holds considerable promise as a building block in drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The combination of a privileged piperazine scaffold with features designed to enhance metabolic stability and provide synthetic versatility makes it an attractive starting point for developing novel therapeutics across multiple disease areas, particularly in CNS disorders and oncology.
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